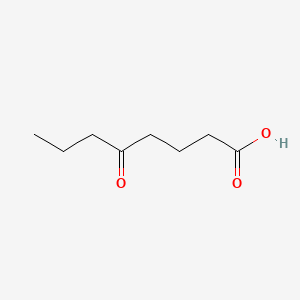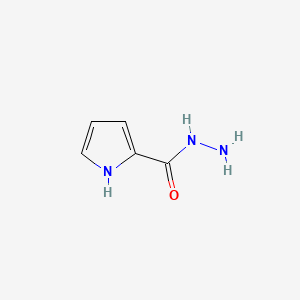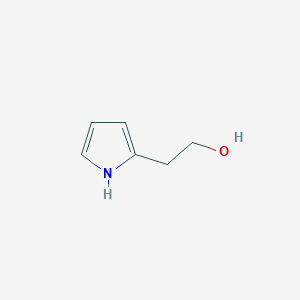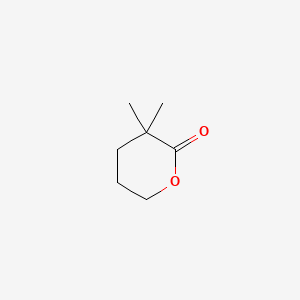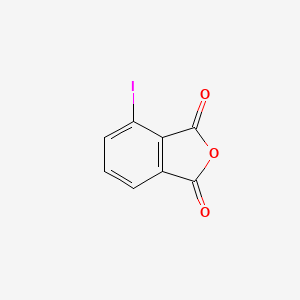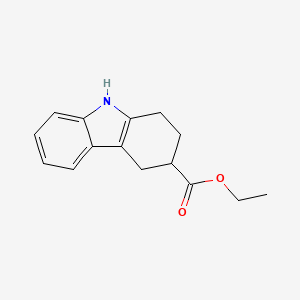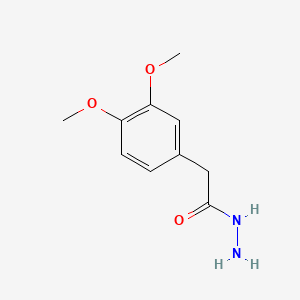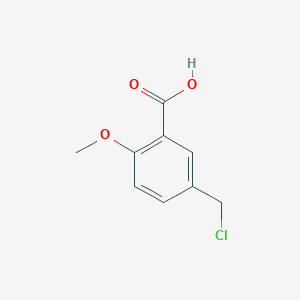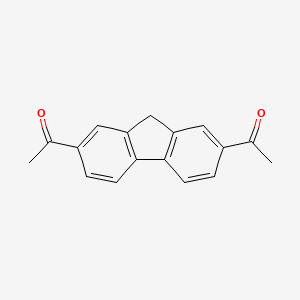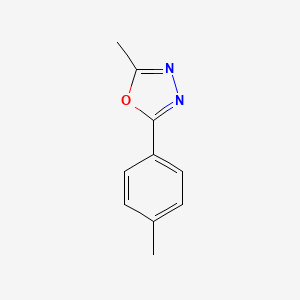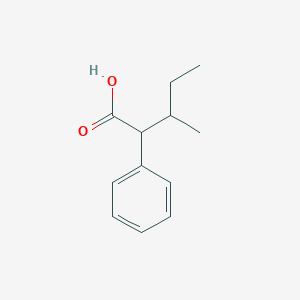
3-Methyl-2-phenylpentanoic acid
説明
3-Methyl-2-phenylpentanoic acid is a chemical compound with the CAS Number: 7782-37-8 . It has a molecular weight of 192.26 and its IUPAC name is 3-methyl-2-phenylpentanoic acid .
Molecular Structure Analysis
The molecular formula of 3-Methyl-2-phenylpentanoic acid is C12H16O2 . The InChI code is 1S/C12H16O2/c1-3-9(2)11(12(13)14)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis
3-Methyl-2-phenylpentanoic acid is a powder with a melting point between 72-78 degrees Celsius .科学的研究の応用
Synthesis and Chemical Properties
- 3-Methyl-2-phenylpentanoic acid and its derivatives are involved in various synthesis processes. One example is the synthesis of 3-hydroxy-3-methyl-5-phenylpentanoic acid, a chemical transformation relevant for pharmaceutical applications (Stoermer & Pinhey, 1998).
Application in Fragrance Industry
- In the fragrance industry, 3-Methyl-2-phenylpentanoic acid is used as an intermediate for the synthesis of Rosaphen®, a floral fragrance. This process involves asymmetric hydrogenation and the use of a ruthenium catalyst (Matteoli et al., 2011).
Role in Biochemistry
- Certain derivatives of 3-Methyl-2-phenylpentanoic acid, like 2-amino-5-phenylpentanoic acid, are found as constituent amino acids in biological toxins, demonstrating its relevance in biochemical research (Shimohigashi, Lee, & Izumiya, 1976).
Chemical Reactions and Modifications
- The compound and its variants are utilized in intricate chemical reactions, such as the Friedel-Crafts reaction, showcasing its versatility in organic chemistry. For instance, 2-Methyl-4-phenylpentanedioic acid, a related compound, is prepared and used in different chemical reactions (Natekar & Samant, 2010).
Enantiomeric Analysis
- The absolute configuration of certain derivatives, like 3-hydroxy-5-phenylpentanoic acid, has been studied, which is crucial for understanding the stereochemistry of these compounds in various applications (Ganci et al., 2000).
Polymer Science
- It also finds applications in polymer science. For example, poly(1-methyl-1-phenyl-1-silapentane) was prepared using derivatives of this compound, illustrating its use in creating novel polymeric materials (Liao & Weber, 1991).
Food and Beverage Industry
- In the food and beverage industry, derivatives like 3-hydroxy-5-phenylpentanoic acid are important for understanding flavor compounds in wines and other alcoholic beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
Agricultural and Plant Research
- Research in agriculture has explored compounds like 3-pentanol, a derivative, for its role in plant immunity, indicating its potential in developing agricultural strategies against pathogens (Song, Choi, & Ryu, 2015).
Antibody Generation
- Antibodies for sulfonamide antibiotics were developed using derivatives, showing its significance in medical diagnostics and pharmaceutical research (Adrián et al., 2009).
Atmospheric and Environmental Studies
- It's also relevant in atmospheric science, such as in the study of 3-Methylbutane-1,2,3-tricarboxylic acid, a derivative related to atmospheric terpene particles, providing insights into environmental chemistry (Dette et al., 2014).
Biotechnological Applications
- In biotechnology, the synthesis of pentanol isomers from microorganisms, utilizing compounds like 3-methyl-1-butanol (a derivative), showcases its potential in biofuel production (Cann & Liao, 2009).
Solvent Analysis and Chemistry
- Research in solvent chemistry includes studying the dissociation constants of acids like pentanoic acid in various hydroorganic media, reflecting its importance in understanding solvent interactions (Azab, Ahmed, & Mahmoud, 1995).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-methyl-2-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-9(2)11(12(13)14)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVALZRLGIRTKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304402 | |
| Record name | 3-Methyl-2-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-phenylpentanoic acid | |
CAS RN |
7782-37-8 | |
| Record name | 7782-37-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-2-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-2-phenylvaleric acid, mixture of erythro and threo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



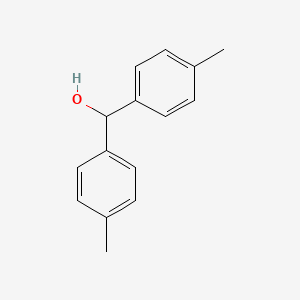

![5,8-Dichloropyrido[2,3-d]pyridazine](/img/structure/B1296284.png)
